molecular formula C8H12O6 B11732456 [(2S)-4-(acetyloxy)-1,3-dioxolan-2-yl]methyl acetate

[(2S)-4-(acetyloxy)-1,3-dioxolan-2-yl]methyl acetate

Cat. No.: B11732456
M. Wt: 204.18 g/mol
InChI Key: IEACXDOKNCCUGM-JAMMHHFISA-N
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Description

[(2S)-4-(acetyloxy)-1,3-dioxolan-2-yl]methyl acetate is an organic compound with a complex structure that includes an acetyloxy group and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-4-(acetyloxy)-1,3-dioxolan-2-yl]methyl acetate typically involves the esterification of a precursor compound. One common method is the reaction of a dioxolane derivative with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

[(2S)-4-(acetyloxy)-1,3-dioxolan-2-yl]methyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of [(2S)-4-(acetyloxy)-1,3-dioxolan-2-yl]methyl acetate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The dioxolane ring can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2S)-4-(acetyloxy)-1,3-dioxolan-2-yl]methyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H12O6

Molecular Weight

204.18 g/mol

IUPAC Name

[(2S)-4-acetyloxy-1,3-dioxolan-2-yl]methyl acetate

InChI

InChI=1S/C8H12O6/c1-5(9)11-3-7-12-4-8(14-7)13-6(2)10/h7-8H,3-4H2,1-2H3/t7-,8?/m0/s1

InChI Key

IEACXDOKNCCUGM-JAMMHHFISA-N

Isomeric SMILES

CC(=O)OC[C@H]1OCC(O1)OC(=O)C

Canonical SMILES

CC(=O)OCC1OCC(O1)OC(=O)C

Origin of Product

United States

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